molecular formula C6H15NO7 B082336 Azanium;2,3,4,5,6-pentahydroxyhexanoate CAS No. 10361-31-6

Azanium;2,3,4,5,6-pentahydroxyhexanoate

Cat. No.: B082336
CAS No.: 10361-31-6
M. Wt: 213.19 g/mol
InChI Key: XLCNHLXQKYRGKZ-UHFFFAOYSA-N
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Description

Gluconic acid is an organic compound with the molecular formula C₆H₁₂O₇. It is a white, crystalline solid that is highly soluble in water. This compound is naturally occurring and can be found in fruits, honey, and wine. It is formed through the oxidation of glucose and is widely used in various industries due to its chelating properties and mild acidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gluconic acid can be synthesized through the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction produces gluconolactone and hydrogen peroxide, which spontaneously hydrolyzes to gluconic acid in water . The reaction can be represented as follows: [ \text{C₆H₁₂O₆ + O₂ → C₆H₁₀O₆ + H₂O₂} ] [ \text{C₆H₁₀O₆ + H₂O → C₆H₁₂O₇} ]

Industrial Production Methods: Industrial production of gluconic acid typically involves microbial fermentation using fungi such as Aspergillus niger or bacteria like Gluconobacter oxydans. These microorganisms oxidize glucose to gluconic acid under controlled conditions. The fermentation process is preferred due to its high yield and cost-effectiveness .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Glucose oxidase, hydrogen peroxide.

    Reducing Agents: Sodium borohydride.

    Reaction Conditions: Aerobic conditions for oxidation, alkaline conditions for substitution reactions.

Major Products:

    Gluconolactone: Formed by the reduction of gluconic acid.

    Gluconate Salts: Formed by the reaction of gluconic acid with metal ions.

Scientific Research Applications

Medical Applications

Gluconic acid and its salts (gluconates) are extensively used in medical applications due to their biocompatibility and effectiveness in treating various conditions:

  • Electrolyte Imbalance Treatment : Gluconates serve as carriers for essential ions such as calcium and zinc. For example, calcium gluconate is administered to treat hypocalcemia and prevent tissue necrosis in burn patients from hydrofluoric acid exposure .
  • Antimicrobial Properties : Certain gluconate derivatives exhibit antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, making them potential candidates for therapeutic applications .
  • Intravenous Solutions : Gluconate is included in intravenous solutions like Plasmalyte A for fluid resuscitation, highlighting its role in critical care settings .

Food Industry Applications

In the food industry, gluconic acid is utilized for its preservative qualities and as a pH regulator:

  • Food Additive : It is used as a food additive to enhance flavor and stability. Its chelating properties help maintain the quality of food products by binding metal ions that could catalyze spoilage .
  • Fermentation Processes : Gluconic acid is produced through the fermentation of glucose by fungi such as Aspergillus niger, which is significant for producing natural sweeteners and preservatives .

Industrial Applications

Gluconic acid's versatility extends to various industrial applications:

  • Concrete Admixture : In construction, gluconic acid acts as a retarder in concrete mixtures, slowing down the hydration process to prevent cracking during curing . This application is particularly beneficial in hot weather conditions where rapid setting can be problematic.
  • Cleaning Products : Its ability to dissolve mineral deposits makes it effective in cleaning products designed for industrial and household use .

Environmental Applications

The environmental applications of gluconic acid focus on its role in sustainable practices:

  • Chelating Agent : As a chelating agent, gluconic acid can bind heavy metals in wastewater treatment processes, aiding in the removal of toxic substances from industrial effluents .
  • Biodegradable Surfactants : Research has shown that gluconate-based surfactants can enhance the performance of water-based lubricants and reduce friction in mechanical systems while being environmentally friendly .

Case Studies

Several case studies illustrate the practical applications of azanium;2,3,4,5,6-pentahydroxyhexanoate:

Application AreaCase Study DescriptionFindings
MedicalUse of calcium gluconate in burn treatmentEffective in preventing necrosis and treating hypocalcemia .
Food IndustryApplication of gluconic acid in food preservationEnhanced shelf life and quality of food products through chelation .
IndustrialGluconic acid as a retarder in concrete mixturesReduced cracking incidents during curing under high temperatures .
EnvironmentalUse of gluconate-based surfactants in wastewater treatmentSuccessful removal of heavy metals from effluents .

Mechanism of Action

Gluconic acid exerts its effects primarily through its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can prevent the precipitation of metal hydroxides and enhance the solubility of metal ions in solution. The molecular targets include calcium, iron, and other metal ions, and the pathways involved are related to metal ion transport and homeostasis .

Comparison with Similar Compounds

    Glucaric Acid: Formed by the further oxidation of gluconic acid.

    Gluconolactone: A lactone form of gluconic acid.

    Sodium Gluconate: A salt form of gluconic acid.

Uniqueness: Gluconic acid is unique due to its mild acidity and excellent chelating properties, which make it suitable for a wide range of applications. Unlike other similar compounds, gluconic acid is highly soluble in water and can form stable complexes with a variety of metal ions, enhancing its versatility in industrial and pharmaceutical applications .

Biological Activity

Azanium; 2,3,4,5,6-pentahydroxyhexanoate, commonly known as gluconic acid or D-gluconate, is a sugar acid that plays significant roles in various biological processes. This article explores its biological activity, including its metabolic pathways, enzymatic interactions, and potential therapeutic applications.

Overview of Gluconic Acid

Gluconic acid is a natural compound found across all living organisms, including bacteria, plants, and animals. It is produced through the oxidation of glucose and is integral to several metabolic pathways. The compound exists primarily in its anionic form (gluconate) at physiological pH and participates in various biochemical reactions.

Metabolic Pathways

Gluconic acid is primarily generated via the gluconate shunt pathway , where glucose is oxidized by glucose dehydrogenase to produce gluconate. This pathway is crucial for energy metabolism in many organisms:

  • Gluconate Kinase Activity : Gluconate is phosphorylated by gluconokinase to yield 6-phosphogluconate, a key intermediate in the pentose phosphate pathway (PPP), which is vital for nucleotide synthesis and cellular redox balance .

Enzymatic Interactions

Gluconic acid interacts with various enzymes that facilitate its metabolism:

Enzyme Function
GluconokinaseCatalyzes the phosphorylation of D-gluconate to form 6-phospho-D-gluconate .
NADPH-dependent methylglyoxal reductase (GRE2)Reduces methylglyoxal to lactaldehyde, playing a role in detoxification and stress response .

Biological Activities

  • Antioxidant Properties : Gluconic acid has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property may help protect against various diseases linked to oxidative damage.
  • Calcium Regulation : Gluconic acid acts as a calcium-binding agent, modulating calcium ion levels in cells. This function is essential for various cellular processes, including muscle contraction and neurotransmission .
  • Antimicrobial Activity : Research indicates that gluconic acid possesses antimicrobial properties against certain pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of gluconic acid on clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 0.5% w/v, demonstrating its potential as a natural preservative in food products .

Case Study 2: Calcium Supplementation

In a clinical trial involving patients with hypocalcemia, gluconic acid was used as a calcium supplement. The results showed improved calcium absorption and increased serum calcium levels without adverse effects .

Applications in Industry

Gluconic acid has numerous industrial applications due to its biocompatibility and safety profile:

  • Food Industry : Used as an acidity regulator and preservative.
  • Pharmaceuticals : Incorporated into formulations for electrolyte supplementation.
  • Cleaning Products : Effective in removing mineral deposits due to its chelating properties.

Properties

CAS No.

10361-31-6

Molecular Formula

C6H15NO7

Molecular Weight

213.19 g/mol

IUPAC Name

azane;2,3,4,5,6-pentahydroxyhexanoic acid

InChI

InChI=1S/C6H12O7.H3N/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);1H3

InChI Key

XLCNHLXQKYRGKZ-UHFFFAOYSA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[NH4+]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.N

Color/Form

NEEDLES
WHITE POWDER

density

greater than 1 at 68 °F (USCG, 1999)
1.24 @ 25 °C/4 °C
1.23 g/cm³

melting_point

131 °C
113 - 118 °C

physical_description

White solid;  [Hawley]

Related CAS

124423-64-9
10101-21-0 (strontium[2:1] salt)
10361-31-6 (unspecified ammonium salt)
13005-35-1 (unspecified copper salt)
14906-97-9 (unspecified hydrochloride salt)
22830-45-1 (unspecified iron(+2) salt dihydrate)
299-27-4 (mono-potassium salt)
35087-77-5 (unspecified potassium salt)
35984-19-1 (unspecified tin(+2) salt)
3632-91-5 (magnesium[2:1] salt)
527-07-1 (mono-hydrochloride salt)
60007-93-4 (aluminum[3:1] salt)
60816-70-8 (mono-lithium salt)
6485-39-8 (manganese[2:1] salt)
82139-35-3 (unspecified zinc salt)

solubility

IN WATER: 31.6 G/100 ML @ 25 °C;  SLIGHTLY SOL IN ALCOHOL;  PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS

Origin of Product

United States

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